molecular formula C20H26OS2 B14391099 2-Methyl-5,5-bis(phenylsulfanyl)heptan-4-ol CAS No. 88065-30-9

2-Methyl-5,5-bis(phenylsulfanyl)heptan-4-ol

Katalognummer: B14391099
CAS-Nummer: 88065-30-9
Molekulargewicht: 346.6 g/mol
InChI-Schlüssel: AXNGJUIJUITEQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-5,5-bis(phenylsulfanyl)heptan-4-ol is an organic compound characterized by its unique structure, which includes a heptane backbone with methyl and phenylsulfanyl groups

Vorbereitungsmethoden

The synthesis of 2-Methyl-5,5-bis(phenylsulfanyl)heptan-4-ol typically involves multi-step organic reactions. One common method includes the alkylation of a heptane derivative followed by the introduction of phenylsulfanyl groups through nucleophilic substitution reactions. The final step often involves the reduction of intermediate compounds to yield the desired alcohol. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

2-Methyl-5,5-bis(phenylsulfanyl)heptan-4-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the phenylsulfanyl groups with other functional groups, depending on the reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-Methyl-5,5-bis(phenylsulfanyl)heptan-4-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Methyl-5,5-bis(phenylsulfanyl)heptan-4-ol involves its interaction with molecular targets through its functional groups. The phenylsulfanyl groups can participate in various chemical interactions, including hydrogen bonding and π-π interactions, which influence the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

2-Methyl-5,5-bis(phenylsulfanyl)heptan-4-ol can be compared with other similar compounds, such as:

    2-Methyl-5-(phenylsulfanyl)-4-penten-2-ol: This compound has a similar structure but with a double bond, which affects its reactivity and applications.

    2-Methyl-5,5-bis(phenylsulfanyl)hexan-4-ol: This compound has a shorter carbon chain, which influences its physical and chemical properties.

    2-Methyl-5,5-bis(phenylsulfanyl)octan-4-ol: This compound has a longer carbon chain, which can affect its solubility and reactivity.

Eigenschaften

CAS-Nummer

88065-30-9

Molekularformel

C20H26OS2

Molekulargewicht

346.6 g/mol

IUPAC-Name

2-methyl-5,5-bis(phenylsulfanyl)heptan-4-ol

InChI

InChI=1S/C20H26OS2/c1-4-20(19(21)15-16(2)3,22-17-11-7-5-8-12-17)23-18-13-9-6-10-14-18/h5-14,16,19,21H,4,15H2,1-3H3

InChI-Schlüssel

AXNGJUIJUITEQL-UHFFFAOYSA-N

Kanonische SMILES

CCC(C(CC(C)C)O)(SC1=CC=CC=C1)SC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.